molecular formula C10H11NO3 B1201967 5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one

5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one

Cat. No. B1201967
M. Wt: 193.2 g/mol
InChI Key: SQVOTYNRTIAIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one is a quinolone and a dihydroxyquinoline.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Oxidation and Methylation Reactions : Arene oxides of quinoline, including compounds structurally related to 5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one, have been studied for various chemical reactions such as epoxidation, N-oxidation, and N-methylation (Boyd et al., 1991).

  • Antioxidant Properties in Industrial Applications : Synthesized derivatives of quinolinone, related to 5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one, have been evaluated for their antioxidant efficiency in lubricating greases, showcasing their potential industrial applications (Hussein, Ismail, & El-Adly, 2016).

  • Synthesis of Quinoline Derivatives : Research has focused on the synthesis and characterization of quinoline derivatives, which include structures similar to the compound , for their potential uses in various fields (Patel & Patel, 2017).

Biological and Pharmacological Research

  • Microbial Metabolism : Studies on the degradation of quinoline derivatives by bacteria have identified compounds like 5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one as metabolites, suggesting their role in microbial pathways (Schach, Schwarz, Fetzner, & Lingens, 1993).

  • Cytotoxicity Studies : Research has been conducted on similar quinoline derivatives for their potential antineoplastic activity, indicating the significance of these compounds in cancer research (Anderson, Mcpherson, New, & Rick, 1984).

  • Tubulin Polymerization Inhibition : Some studies have synthesized and evaluated quinoline derivatives for their potential to inhibit tubulin polymerization, a critical process in cell division, suggesting their role in cancer treatment research (Wang et al., 2014).

properties

Product Name

5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

5,6-dihydroxy-3-methyl-5,6-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H11NO3/c1-5-4-6-7(11-10(5)14)2-3-8(12)9(6)13/h2-4,8-9,12-13H,1H3,(H,11,14)

InChI Key

SQVOTYNRTIAIBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(C2O)O)NC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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